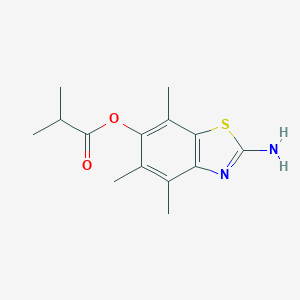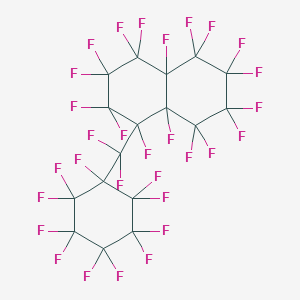
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro-, commonly known as perfluorodecalin (PFD), is a fluorocarbon derivative that has been extensively studied in the field of science due to its unique properties. PFD is a colorless, odorless, and non-toxic liquid that has high solubility in both water and organic solvents. This compound has been synthesized by various methods and has been used in scientific research applications such as drug delivery, tissue engineering, and imaging.
Applications De Recherche Scientifique
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been extensively used in scientific research applications due to its unique properties. One of the most important applications of Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- is in drug delivery. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has the ability to dissolve a wide range of hydrophobic drugs and can act as a carrier for drug delivery. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been used in the delivery of anticancer drugs, antibiotics, and steroids. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has also been used in tissue engineering as it can act as a scaffold for tissue regeneration. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been used in the imaging of biological tissues as it has a high refractive index and can be used as a contrast agent.
Mécanisme D'action
The mechanism of action of Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- is not fully understood. It is believed that Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- acts as a surfactant and can form micelles in solution. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- can also interact with cell membranes and can affect the permeability of the membrane. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been shown to protect cells from oxidative stress and can act as an antioxidant.
Biochemical and Physiological Effects
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been shown to have a number of biochemical and physiological effects. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been shown to improve oxygen delivery to tissues and can act as a blood substitute. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has also been shown to reduce inflammation and can act as an anti-inflammatory agent. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been shown to have a protective effect on cells and can reduce cell damage caused by various stressors such as hypoxia and ischemia.
Avantages Et Limitations Des Expériences En Laboratoire
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has a number of advantages for lab experiments. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- is non-toxic and has a low viscosity which makes it easy to handle. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has a high solubility in both water and organic solvents which makes it a versatile compound for use in experiments. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- also has a high refractive index which makes it useful for imaging applications. However, Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has some limitations for lab experiments. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- can interfere with some assays and can affect the activity of some enzymes. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- can also affect the growth of some cell types.
Orientations Futures
For the use of Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- in scientific research include the development of new drug delivery systems, scaffolds for tissue engineering, and diagnostic imaging.
Méthodes De Synthèse
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- can be synthesized by various methods such as the fluorination of decalin, the hydrogenation of perfluoronaphthalene, and the reaction of hexafluoropropene with cyclohexene. The most commonly used method for the synthesis of Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- is the fluorination of decalin. This method involves the reaction of decalin with a fluorinating agent such as sulfur tetrafluoride or cobalt trifluoride in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride. The reaction produces Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- as the main product along with some side products.
Propriétés
Numéro CAS |
125061-94-1 |
|---|---|
Formule moléculaire |
C17F30 |
Poids moléculaire |
774.13 g/mol |
Nom IUPAC |
1-[difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl]-1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-heptadecafluoronaphthalene |
InChI |
InChI=1S/C17F30/c18-1-2(19,5(22,23)4(21)10(32,33)15(42,43)17(46,47)16(44,45)11(4,34)35)7(26,27)12(36,37)8(28,29)3(1,20)9(30,31)14(40,41)13(38,39)6(1,24)25 |
Clé InChI |
AKBMBNDRIIVPGZ-UHFFFAOYSA-N |
SMILES |
C12(C(C(C(C(C1(C(C3(C(C(C(C(C3(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F |
SMILES canonique |
C12(C(C(C(C(C1(C(C3(C(C(C(C(C3(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F |
Autres numéros CAS |
125061-94-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



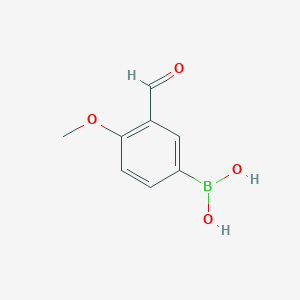
![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)
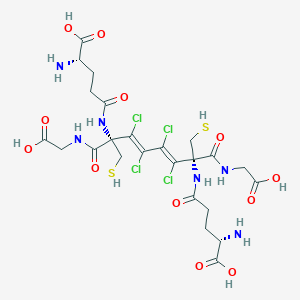
![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)

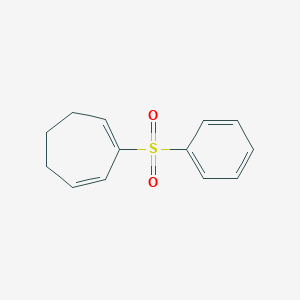

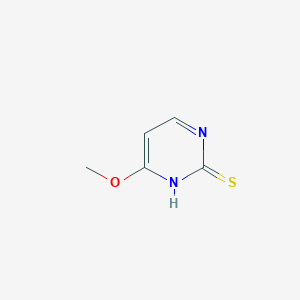
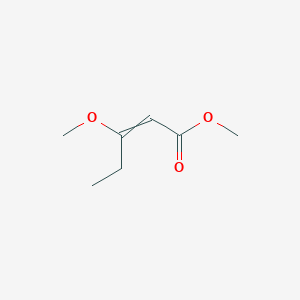
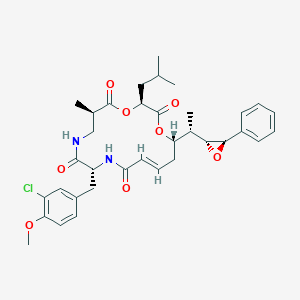
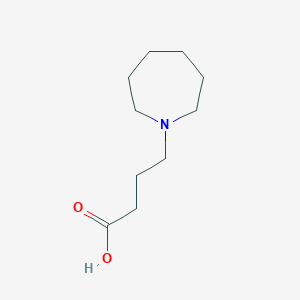
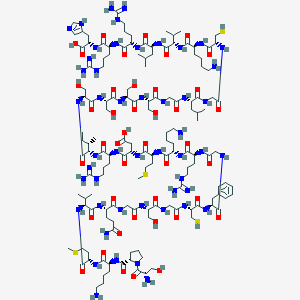
![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)
